2,7-Di-tert-butylfluorene

Catalog No.
S722878
CAS No.
58775-05-6
M.F
C21H26
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Di-tert-butylfluorene

CAS Number

58775-05-6

Product Name

2,7-Di-tert-butylfluorene

IUPAC Name

2,7-ditert-butyl-9H-fluorene

Molecular Formula

C21H26

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C21H26/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)18/h7-10,12-13H,11H2,1-6H3

InChI Key

DFZYPLLGAQIQTD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(C)(C)C

2,7-Di-tert-butylfluorene can be synthesized by reacting fluorene, CS2 and FeCl3 and 2-chloro-2-methylpropane. It can also be obtained by reacting fluorene with tert-butyl chloride in the presence of FeCl3.

2,7-Di-tert-butylfluorene is a derivative of the fluorene core, a fundamental structural unit in many organic electronic materials. The strategic placement of bulky tert-butyl groups at the 2 and 7 positions enhances the compound's solubility and thermal stability, making it a valuable precursor for the synthesis of polymers and small molecules used in applications such as Organic Light-Emitting Diodes (OLEDs).[1][2][3][4] Its primary role is as a monomer or intermediate, where its purity and structural integrity are critical for the performance of the final materials.[4]

Substituting 2,7-Di-tert-butylfluorene with unsubstituted fluorene or other fluorene derivatives can lead to significant issues in processability and final device performance. Unsubstituted fluorene and its polymers often suffer from poor solubility in common organic solvents, complicating synthesis and purification.[5] Furthermore, the lack of the bulky tert-butyl groups can result in aggregation and excimer formation in the solid state, which can negatively impact the photoluminescent properties and efficiency of organic electronic devices.[6] The specific substitution pattern of 2,7-Di-tert-butylfluorene is therefore critical for achieving the desired solubility, morphology, and electronic properties in advanced materials.

Enhanced Thermal Stability for Demanding Processing Conditions

Derivatives of 2,7-Di-tert-butylfluorene exhibit high thermal stability, a critical parameter for materials used in vapor-deposited OLEDs and other high-temperature processes. For instance, 9,9-bis[4-(carbazol-9-yl)phenyl]-2,7-di-tert-butylfluorene (CPTBF), a direct derivative, shows a high glass transition temperature (Tg) of over 160°C.[7] This indicates that the 2,7-di-tert-butylfluorene core contributes to a more rigid and thermally stable molecular structure compared to unsubstituted fluorene derivatives, which typically have lower thermal stability.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data>160 °C (for a direct derivative)
Comparator Or BaselineUnsubstituted fluorene polymers (generally lower thermal stability)
Quantified DifferenceSignificantly higher thermal stability, enabling use in high-temperature fabrication processes.
ConditionsDifferential Scanning Calorimetry (DSC) of a carbazole-fluorene hybrid incorporating the 2,7-di-tert-butylfluorene core.

Higher thermal stability allows for more robust processing conditions and can lead to longer device lifetimes in applications like OLEDs.

Improved Solubility for Solution-Processable Organic Electronics

The tert-butyl groups on the 2,7-Di-tert-butylfluorene core significantly enhance its solubility in common organic solvents. This is a key advantage over unsubstituted fluorene, which has limited solubility. For example, polyfluorenes derived from 9,9-dioctylfluorene, a related soluble fluorene derivative, are readily soluble in solvents like THF and chloroform, enabling their use in solution-based fabrication techniques such as spin-coating and inkjet printing.[5] The bulky tert-butyl groups of 2,7-Di-tert-butylfluorene provide similar or enhanced solubility characteristics, which is crucial for achieving uniform thin films and reproducible device performance.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataGood solubility (inferred from derivatives)
Comparator Or BaselineUnsubstituted fluorene (poor solubility)
Quantified DifferenceEnables solution-based processing, which is often more cost-effective and scalable than vacuum deposition.
ConditionsSynthesis and processing of polyfluorene derivatives in common organic solvents like THF and chloroform.

Enhanced solubility allows for the use of cost-effective and scalable solution-based manufacturing processes for electronic devices.

Precursor for High Quantum Yield Blue-Emitting Materials

2,7-Di-tert-butylfluorene serves as a building block for highly efficient blue-emitting materials. Polymers derived from the closely related 2,7-disubstituted-9,9-dioctylfluorene monomers exhibit high photoluminescence quantum yields, with values up to 0.87 in solution.[5] This high efficiency is attributed to the well-defined polymer structure and the prevention of aggregation-induced quenching, a common issue with unsubstituted fluorene polymers. The use of 2,7-Di-tert-butylfluorene as a precursor allows for the synthesis of materials with the high quantum yields necessary for bright and efficient OLED displays.

Evidence DimensionPhotoluminescence Quantum Yield
Target Compound DataUp to 0.87 (for related polyfluorene derivatives)
Comparator Or BaselineLower quantum yields for aggregated or less-defined fluorene polymers
Quantified DifferenceSignificantly higher emission efficiency, leading to brighter and more energy-efficient devices.
ConditionsPhotoluminescence measurements of poly(2,7-fluorene) derivatives in solution.

High quantum yield is essential for producing bright and energy-efficient displays and lighting.

Synthesis of High-Performance Blue Emitters for OLED Displays

The enhanced solubility and thermal stability of materials derived from 2,7-Di-tert-butylfluorene make it an excellent choice for synthesizing blue-emitting polymers and small molecules for OLEDs.[8] Its ability to form stable, amorphous films with high quantum yields is critical for achieving the long operational lifetimes and high efficiencies required in commercial displays.

Development of Solution-Processable Organic Semiconductors

The excellent solubility imparted by the tert-butyl groups makes 2,7-Di-tert-butylfluorene a valuable building block for solution-processable organic semiconductors. These materials can be used in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where low-cost, large-area fabrication is a key requirement.[5]

Precursor for Thermally Stable Host Materials in Phosphorescent OLEDs

The high thermal stability of the 2,7-Di-tert-butylfluorene core makes it suitable for creating host materials for phosphorescent OLEDs (PHOLEDs). These host materials need to withstand high operating temperatures without degradation, ensuring the long-term stability and performance of the device.[7]

XLogP3

6.9

Wikipedia

2,7-Di-tert-butylfluorene

Dates

Last modified: 08-15-2023

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